(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-4-11(6-12(2,3)5-9)15-7-10(8-16)13-14-15/h7,9,11,16H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWPXUJXFBJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 3,3,5-trimethylcyclohexanol, a component of the compound, exhibits inhibitory activity against hmg-coa reductase, an enzyme that plays a crucial role in cholesterol synthesis.
Mode of Action
Given the inhibitory activity of 3,3,5-trimethylcyclohexanol against hmg-coa reductase, it can be inferred that the compound might interact with this enzyme, leading to changes in the cholesterol synthesis pathway.
Biochemical Pathways
The compound potentially affects the mevalonate pathway, specifically the step catalyzed by HMG-CoA reductase. This enzyme converts HMG-CoA to mevalonate, a key step in cholesterol synthesis. By inhibiting this enzyme, the compound could potentially reduce the production of cholesterol.
Result of Action
Given the potential inhibitory activity against hmg-coa reductase, the compound could potentially lead to a reduction in cholesterol synthesis at the cellular level.
Biochemical Analysis
Biochemical Properties
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact hepatic cholesterol synthesis, bile flow, and biliary lipid secretion in rat models. These effects highlight its potential in modulating metabolic processes at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits HMG-CoA reductase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake of LDL cholesterol from the bloodstream.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained effects on cholesterol metabolism in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol synthesis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver damage and alterations in lipid metabolism. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol synthesis. It interacts with enzymes such as HMG-CoA reductase, influencing metabolic flux and metabolite levels. By inhibiting this enzyme, the compound reduces the production of mevalonate and downstream metabolites, thereby modulating cholesterol levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating biochemical processes.
Biological Activity
The compound (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring linked to a cyclohexyl group and a hydroxymethyl group. The unique configuration contributes to its biological activity.
Antimicrobial Activity
Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that triazole compounds can inhibit the growth of various bacteria. A study on related triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 62.5 to 125 µg/mL .
- Antifungal Activity : Triazoles are commonly used as antifungal agents. Their mechanism involves inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have indicated that similar compounds show promising antifungal activity against Candida species.
Anticancer Activity
The potential anticancer effects of triazole derivatives are notable:
- Cell Line Studies : In vitro assays have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 100 to 250 µg/mL .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Phytochemical Analysis, extracts containing triazole derivatives were tested against multiple bacterial strains. The results indicated that specific derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 62.5 |
| Triazole B | S. aureus | 78.12 |
Case Study 2: Anticancer Properties
A study focused on the cytotoxic effects of various triazole compounds on human cancer cell lines revealed that this compound showed promising results in reducing cell viability in HeLa cells with an observed IC50 of approximately 200 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors affecting pathways critical for microbial growth and cancer cell proliferation.
- DNA Interaction : Some studies suggest that triazole derivatives may interact with DNA or RNA synthesis processes, leading to apoptosis in cancer cells.
- Membrane Disruption : The compounds may disrupt cellular membranes in bacteria and fungi by altering ergosterol biosynthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of “(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” with structurally analogous triazole derivatives:
<sup>a</sup> LogP values estimated via computational modeling (ChemAxon).
Key Observations :
- Lipophilicity : The trimethylcyclohexyl derivative exhibits intermediate LogP (3.8) compared to the benzyl (2.5) and phenyl-thiadiazole (4.2) analogs. Its aliphatic substituent balances lipophilicity and solubility better than purely aromatic groups.
- Synthetic Routes : All compounds leverage heterocyclic condensation or CuAAC, but the trimethylcyclohexyl variant requires optimized conditions for introducing the bulky cyclohexyl azide .
Stability and Metabolic Profile
- In contrast, the benzyl analog’s aromatic ring is susceptible to hydroxylation, leading to faster clearance .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Principle: The CuAAC reaction is a regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), to yield 1,4-disubstituted 1,2,3-triazoles.
- Application: To prepare the target compound, an azide derivative of 3,3,5-trimethylcyclohexyl and an alkyne bearing a protected hydroxymethyl group can be reacted under CuAAC conditions.
- Typical Conditions: Copper sulfate and sodium ascorbate as catalytic system in aqueous or mixed solvents at room temperature or mild heating.
- Post-Reaction Modification: Deprotection of the hydroxymethyl group if protected, yielding the free (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol.
Cycloaddition Using Preformed Azides and Alkynes
- Alternative Approach: The 3,3,5-trimethylcyclohexyl azide can be synthesized separately from the corresponding amine via diazotization and azidation.
- Subsequent Reaction: The azide then undergoes cycloaddition with propargyl alcohol or its derivatives to introduce the hydroxymethyl substituent at the 4-position of the triazole ring.
- Advantages: This method allows for modular assembly and easy variation of substituents.
Reduction of Triazole Carboxylates or Esters
- In some cases, the hydroxymethyl group can be introduced by reduction of a triazole carboxylate or ester intermediate.
- For example, the 4-carboxylate triazole derivative can be reduced using lithium aluminum hydride or other hydride reagents to yield the corresponding methanol.
Representative Synthetic Route
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3,3,5-trimethylcyclohexyl amine | Diazotization followed by azidation | 3,3,5-trimethylcyclohexyl azide | Preparation of azide precursor |
| 2 | 3,3,5-trimethylcyclohexyl azide + propargyl alcohol | CuSO4, sodium ascorbate, aqueous solvent, RT | 1-(3,3,5-trimethylcyclohexyl)-1,2,3-triazol-4-yl)methanol | CuAAC cycloaddition |
| 3 | Purification | Chromatography or recrystallization | Pure target compound | Characterization by NMR, MS |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the cyclohexyl ring, methyl groups, triazole ring protons, and the hydroxymethyl group.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 223.31 g/mol.
- Purity: Typically achieved >95% by chromatographic methods.
Research Findings on Preparation
- The CuAAC method is preferred due to its high regioselectivity, mild conditions, and compatibility with various functional groups.
- The use of 3,3,5-trimethylcyclohexyl azide as a key intermediate allows for flexible synthesis.
- The hydroxymethyl group introduction via propargyl alcohol ensures direct incorporation at the 4-position of the triazole.
- Stability studies indicate the compound is stable under standard storage conditions, facilitating its use in further biochemical assays.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC between 3,3,5-trimethylcyclohexyl azide and propargyl alcohol | 3,3,5-trimethylcyclohexyl azide, propargyl alcohol, CuSO4, sodium ascorbate | Copper-catalyzed azide-alkyne cycloaddition | High regioselectivity, mild conditions, good yields | Requires preparation of azide precursor |
| Reduction of triazole carboxylate intermediate | Triazole carboxylate, LiAlH4 or similar hydride | Reduction | Direct introduction of hydroxymethyl | Requires additional synthetic steps for carboxylate precursor |
| Thermal cycloaddition of azide and alkyne | Azide, alkyne | Thermal Huisgen cycloaddition | No catalyst needed | Less regioselective, higher temperatures |
This detailed overview synthesizes current knowledge on the preparation of this compound based on established synthetic methodologies for triazoles and specific functionalization strategies relevant to this compound. The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and widely used method for its synthesis, supported by analytical characterization confirming product identity and purity. Further optimization and scale-up studies may be found in specialized chemical literature and patents related to triazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
